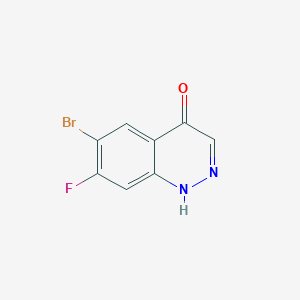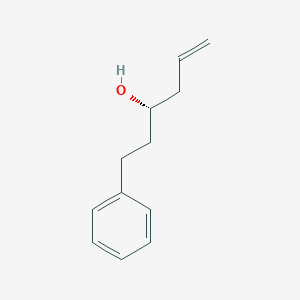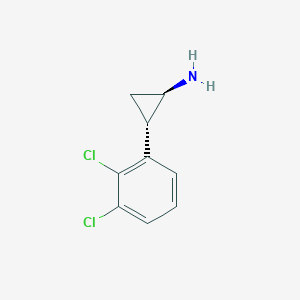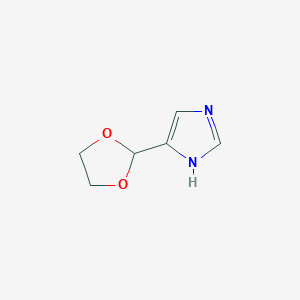
4-(1,3-dioxolan-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxolan-2-yl)-1H-imidazole is an organic compound that features both a dioxolane ring and an imidazole ring in its structure The dioxolane ring is a five-membered ring containing two oxygen atoms, while the imidazole ring is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The imidazole ring can then be introduced through various methods, such as cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of 4-(1,3-dioxolan-2-yl)-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of eco-friendly reductants, such as glucose, in the reduction steps can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxolan-2-yl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(1,3-Dioxolan-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 4-(1,3-dioxolan-2-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A six-membered ring analog of dioxolane, used as a solvent and in polymer production.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen atoms, used as a peroxide.
Uniqueness
4-(1,3-Dioxolan-2-yl)-1H-imidazole is unique due to the combination of the dioxolane and imidazole rings in its structure This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs
Propriétés
Formule moléculaire |
C6H8N2O2 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
5-(1,3-dioxolan-2-yl)-1H-imidazole |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9-1)5-3-7-4-8-5/h3-4,6H,1-2H2,(H,7,8) |
Clé InChI |
HWBYRMJFXRCOJC-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




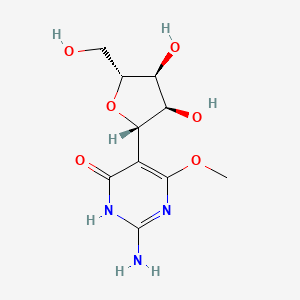
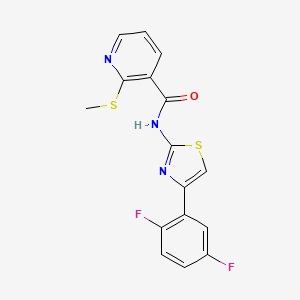
![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
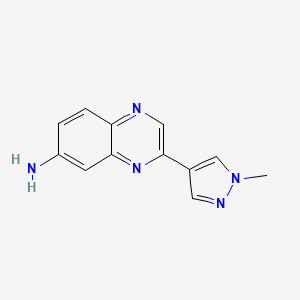
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)

